5-Chlorobenzofuran

Overview

Description

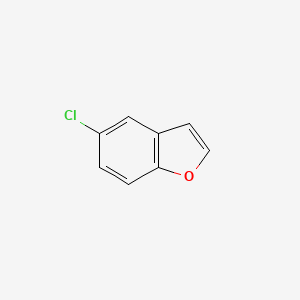

5-Chlorobenzofuran (C₈H₅ClO) is a chlorinated derivative of benzofuran, characterized by a fused benzene and furan ring system with a chlorine atom at the 5-position (Figure 1). This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research. Additionally, this compound has been identified as a significant byproduct during the thermal degradation of pesticides like triadimenol, highlighting its environmental relevance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorobenzofuran typically involves the chlorination of benzofuran. One common method is the direct chlorination of benzofuran using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the fifth position .

Industrial Production Methods: Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Chlorobenzofuran undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding benzofuran-5-carboxylic acids.

Reduction: Reduction reactions can convert it into benzofuran derivatives with different functional groups.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other substituents, leading to a variety of derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions

Major Products: The major products formed from these reactions include benzofuran-5-carboxylic acids, reduced benzofuran derivatives, and various substituted benzofurans .

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the potential of benzofuran derivatives, including 5-chlorobenzofuran, as antimicrobial agents. A systematic review indicated that benzofuran-based compounds exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi .

- Case Study : A study synthesized several aryl derivatives of this compound and evaluated their antifungal activity against Candida species. The results showed that specific derivatives exhibited potent activity against Candida albicans, suggesting their potential as antifungal agents .

Anticancer Activity

The anticancer properties of this compound have been extensively researched. Its derivatives have been shown to inhibit cancer cell proliferation in various types of cancer.

- Cytotoxicity Studies : In vitro assays demonstrated that this compound derivatives possess significant cytotoxic effects against melanoma and other cancer cell lines. For instance, compounds derived from this compound were tested against the LOX-IMVI melanoma cell line, showing IC50 values comparable to established anticancer drugs like doxorubicin .

- Mechanism of Action : The anticancer activity is attributed to the inhibition of key signaling pathways involved in tumor growth. For example, certain derivatives were found to inhibit the AKT signaling pathway, leading to reduced viability of cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound derivatives is crucial for optimizing their therapeutic efficacy.

- Key Findings : Research indicates that the position and nature of substituents on the benzofuran ring significantly influence its biological activity. For example, halogen substitutions at specific positions enhance cytotoxicity and selectivity towards cancer cells .

Pharmacokinetic Properties

The pharmacokinetic profiles of this compound derivatives have been assessed through in silico studies, predicting favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. This suggests that these compounds could be viable candidates for further development as therapeutic agents .

Summary of Research Findings

| Application | Compound Type | Key Findings |

|---|---|---|

| Antimicrobial | Aryl derivatives | Active against Candida species; potential antifungal |

| Anticancer | Benzofuran derivatives | Significant cytotoxicity against melanoma; IC50 values comparable to doxorubicin |

| Structure-Activity | SAR studies | Substituent position affects activity; halogen substitutions enhance potency |

| Pharmacokinetics | In silico predictions | Favorable ADME properties suggesting therapeutic potential |

Mechanism of Action

The mechanism of action of 5-Chlorobenzofuran and its derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives act as inhibitors of specific enzymes or receptors, leading to their biological effects. The exact mechanism can vary depending on the specific derivative and its target .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The chemical and functional diversity of benzofuran derivatives arises from variations in substituent type and position. Below is a comparative analysis of 5-chlorobenzofuran with three structurally related compounds:

Stability and Environmental Behavior

- Thermal Stability: Chlorinated benzofurans, including this compound, exhibit higher thermal stability than their non-halogenated counterparts, as evidenced by their formation during high-temperature pesticide degradation .

Biological Activity

5-Chlorobenzofuran is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications, highlighting key research findings and case studies.

Chemical Structure and Synthesis

This compound is characterized by a benzofuran core with a chlorine substituent at the 5-position. This structural modification has been shown to influence its biological properties significantly. Various derivatives of this compound have been synthesized to evaluate their pharmacological potential, particularly in anticancer and antifungal activities.

Antifungal Activity

Recent studies have focused on the antifungal properties of this compound derivatives. For instance, a study synthesized several aryl (5-chloro-benzofuran-2-yl) ketoximes and their ethers, evaluating their activity against Candida species. The most active compounds demonstrated significant inhibition of ergosterol biosynthesis in Candida albicans, suggesting a mechanism of action that disrupts fungal cell membrane integrity .

| Compound | Activity Against C. albicans | Mechanism |

|---|---|---|

| 2c | High | Ergosterol biosynthesis inhibition |

| 3c | Moderate | Ergosterol biosynthesis inhibition |

Anticancer Activity

The anticancer potential of this compound has been extensively investigated, particularly in relation to its derivatives as allosteric modulators of cannabinoid receptors. A series of this compound-2-carboxamides were synthesized and tested for antiproliferative activity against various cancer cell lines, including MCF-7 and LOX-IMVI melanoma cells. Notably, some derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, indicating promising anticancer efficacy .

Key Findings from Anticancer Studies:

- Cell Viability Assays : Compounds showed over 85% cell viability at concentrations up to 50 µM in non-cancerous cell lines (MCF-10A), indicating low cytotoxicity towards normal cells .

- Caspase Activation : Certain derivatives significantly increased active caspase-3 levels in cancer cells, suggesting an apoptotic mechanism .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 15 | MCF-7 | ~0.96 | Apoptosis via caspase activation |

| 3e | LOX-IMVI | ~1.12 | BRAF V600E inhibition |

Structure-Activity Relationship (SAR)

The biological activity of benzofuran derivatives is heavily influenced by their structural features. Research indicates that halogen substitution, particularly at the para position relative to functional groups, enhances cytotoxic properties against cancer cells . The presence of specific functional groups such as CONH has been identified as crucial for maintaining anticancer activity.

Case Studies

- Antiproliferative Activity : A case study involving the evaluation of various benzofuran analogues demonstrated that compounds with hydroxyl groups at the C-6 position exhibited significant antimicrobial activity against Mycobacterium tuberculosis with low toxicity towards mammalian cells .

- In Vivo Efficacy : In vivo studies using murine models have shown that certain benzofuran derivatives can effectively reduce tumor growth without adversely affecting overall health parameters, such as body weight or organ size .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Chlorobenzofuran, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound is commonly synthesized via Stille coupling or halogenation of benzofuran precursors. For example, intermediate this compound can be prepared from 2-bromo-4-chlorophenol through cyclization followed by coupling reactions. Reaction parameters such as temperature (e.g., 80–100°C), catalysts (e.g., Pd(PPh₃)₄), and solvent systems (e.g., DMF or THF) significantly affect yield and diastereomeric ratios . Optimization requires monitoring via TLC, GC-MS, or HPLC to confirm purity.

Q. How can researchers characterize the structural and electronic properties of this compound derivatives?

- Methodological Answer : Techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and chlorine positioning.

- X-ray crystallography for absolute stereochemical determination.

- DFT calculations to model electronic effects (e.g., electron-withdrawing Cl substituent impacts on aromaticity) .

- HPLC-MS for purity assessment, especially when synthesizing analogs with varied substituents.

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

- Methodological Answer : Standard assays include:

- Antimicrobial testing (e.g., MIC determination against Gram-negative/-positive bacteria via broth microdilution) .

- Cytotoxicity screening (e.g., MTT assay on mammalian cell lines like HEK-293).

- Enzyme inhibition studies (e.g., fluorescence-based assays for kinase or protease activity).

Advanced Research Questions

Q. How do substituent positions (e.g., para vs. meta) on the benzofuran ring influence the bioactivity of this compound analogs?

- Methodological Answer : Structure-activity relationship (SAR) studies require systematic synthesis of analogs (e.g., 5-Cl, 6-Cl, or 7-Cl derivatives) followed by bioassays. For example, para-substituted phenyl rings in chalcone derivatives enhance antibacterial activity due to improved lipophilicity and target binding . Computational docking (e.g., AutoDock Vina) can predict binding modes to enzymes like DNA gyrase.

Q. What experimental strategies resolve contradictions in reported toxicological data for this compound?

- Methodological Answer : Conflicting data (e.g., LD₅₀ variations) may arise from differences in:

- Exposure models (acute vs. chronic dosing in rodents).

- Metabolic pathways (e.g., cytochrome P450 isoform specificity).

- Analytical sensitivity (e.g., LC-MS vs. ELISA for metabolite detection).

- Solution : Cross-species studies, dose-response modeling, and meta-analysis of existing data using tools like RevMan .

Q. How can researchers design studies to investigate the environmental persistence of this compound?

- Methodological Answer :

- Half-life determination in simulated environments (soil/water systems) under controlled pH, UV exposure, and microbial activity.

- QSAR modeling to predict biodegradability based on logP and Hammett constants.

- Metabolite profiling via high-resolution mass spectrometry (HRMS) to identify degradation byproducts .

Q. What computational methods are effective for predicting the pharmacokinetic properties of this compound derivatives?

- Methodological Answer :

- ADMET prediction tools (e.g., SwissADME, pkCSM) to estimate absorption, bioavailability, and CNS permeability.

- Molecular dynamics simulations (e.g., GROMACS) to study membrane permeability.

- Docking studies against plasma proteins (e.g., albumin) to predict serum half-life .

Q. Methodological Considerations

Q. How should researchers address variability in biological assay results for this compound analogs?

- Answer : Implement:

- Strict controls (e.g., solvent-only and positive/negative controls).

- Replicates (n ≥ 3) with statistical analysis (ANOVA, Tukey’s test).

- Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Q. What strategies optimize literature reviews for this compound-related studies?

- Answer : Use:

- Boolean search terms in SciFinder or PubMed (e.g., "this compound AND synthesis NOT industrial").

- Citation tracking (e.g., Web of Science) to identify seminal papers.

- Critical appraisal tools (e.g., AMSTAR-2 for systematic reviews) .

Q. How can researchers ensure ethical rigor in studies involving this compound’s toxicology?

Properties

IUPAC Name |

5-chloro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPJOPFBXUHIQQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30945819 | |

| Record name | 5-Chloro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23145-05-3 | |

| Record name | Benzofuran, 5-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023145053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.